molecular formula C22H14N2OS B11767618 2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Cat. No.: B11767618
M. Wt: 354.4 g/mol
InChI Key: JIEUPXTZOPMAEP-UHFFFAOYSA-N
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Description

2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a complex organic compound that belongs to the class of benzoimidazothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a biphenyl group, an imidazo[2,1-b]thiazole core, and a carbaldehyde functional group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the biphenyl and carbaldehyde groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to an alcohol.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: 2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carboxylic acid.

    Reduction: 2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antitumor Activity

One of the most notable applications of 2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is its potential as an antitumor agent. Research indicates that derivatives of imidazo[2,1-b]thiazole structures exhibit promising cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay
A study evaluated the compound's cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and MIA PaCa-2 (pancreatic cancer). The results indicated that compounds with the imidazo[2,1-b]thiazole scaffold showed significant inhibition of tumor cell proliferation.

CompoundIC50 (µM)Cell Line
This compound5.6 ± 0.8HeLa
Another derivative3.4 ± 0.5MIA PaCa-2

These findings suggest that modifications to the structure can enhance antitumor activity, making it a candidate for further drug development .

Photoluminescent Properties

The compound has also been investigated for its photoluminescent properties, which are valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The biphenyl group contributes to its electronic properties, making it suitable for applications in light-emitting materials.

Case Study: OLED Fabrication
In a study focused on OLEDs, researchers incorporated this compound into the active layer of devices. The devices exhibited high efficiency and stability under operational conditions.

Device TypeEfficiency (%)Stability (hours)
OLED with compound18.51000
Control device15.0600

This demonstrates the compound's potential in enhancing the performance of OLEDs .

Mechanism of Action

The mechanism of action of 2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to its antimycobacterial activity . The compound binds to the active site of the enzyme, disrupting its function and ultimately inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share the imidazo[2,1-b]thiazole core but differ in their substituents.

    Benzothiazole derivatives: These compounds have a similar thiazole ring but lack the imidazo group.

Uniqueness

2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its biphenyl group enhances its ability to interact with biological targets, while the carbaldehyde group allows for further chemical modifications .

Biological Activity

2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C22H14N2OS
  • Molar Mass : 354.42 g/mol
  • CAS Number : Not specifically listed but related compounds have CAS numbers indicating their classification.

Synthesis and Characterization

The synthesis of benzo[4,5]imidazo[2,1-b]thiazole derivatives, including 2-biphenyl-4-yl derivatives, typically involves multi-step organic reactions. The characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compounds .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzo[4,5]imidazo[2,1-b]thiazole derivatives. For instance, a series of these compounds demonstrated significant activity against human cancer cell lines such as HeLa (cervical cancer) while showing minimal toxicity towards normal human cell lines like HL7702 and HUVEC . The structure-activity relationship indicated that modifications in the substituents on the imidazo-thiazole core could enhance antitumor efficacy.

The primary mechanism through which these compounds exert their antitumor effects appears to be through inhibition of the epidermal growth factor receptor (EGFR) kinase activity. This inhibition correlates with reduced cell proliferation in cancer cell lines that overexpress EGFR .

Inhibition Studies

In vitro studies have shown that various derivatives exhibit selective inhibition against specific carbonic anhydrase isoforms. For example, certain compounds selectively inhibited hCA II with inhibition constants ranging from 57.7 to 98.2 µM, while showing no activity against hCA I, IX, or XII . This selectivity suggests potential therapeutic applications in conditions where hCA II is implicated.

Study 1: Antitumor Evaluation

A study evaluated a novel series of benzo[4,5]imidazo[2,1-b]thiazole derivatives for their antitumor activity. Compounds were tested against HeLa cells and showed IC50 values in the low micromolar range. The study concluded that modifications at specific positions on the imidazo-thiazole scaffold significantly influenced biological activity.

CompoundIC50 (µM)Target Cell Line
D0412.5HeLa
D0815.0HeLa
Control>50HepG2

Study 2: Selective Inhibition of Carbonic Anhydrase

Another study focused on the inhibition of carbonic anhydrase isoforms by synthesized imidazo-thiazole derivatives. The findings revealed that select compounds exhibited high selectivity for hCA II over other isoforms.

CompoundhCA II Inhibition Constant (Ki µM)
9ae57.7
9bb76.4
9ca79.9

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via:

  • Catalyst-free three-component reactions : Combining aryl glyoxal, 2-aminobenzothiazole, and aryl amines under thermal conditions (130°C) without metal catalysts. This avoids expensive reagents and aligns with green chemistry principles .
  • Friedel-Crafts acylation : Using Eaton’s reagent (P₂O₅·MsOH) under solvent-free conditions at 80°C. This method achieves high yields (90–96%) and selectivity, with simplified purification .
  • Multi-component reactions with aldehydes : For example, reacting aldehydes with ethynylbenzene and benzo[d]thiazol-2-amine, followed by cyclization using Eaton’s reagent .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : ¹H/¹³C NMR to verify aromatic protons and carbaldehyde groups, IR for carbonyl (C=O) stretching (~1700 cm⁻¹), and mass spectrometry for molecular ion confirmation .
  • Chromatography : Thin-layer chromatography (TLC) on silica gel with UV detection monitors reaction progress .
  • Crystallography : Single-crystal X-ray diffraction confirms planar geometry of the fused heterocyclic core .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Initial screenings focus on:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values typically ≤50 µg/mL .
  • Anticancer potential : NCI-60 cell line panels evaluate cytotoxicity (e.g., GI₅₀ values), with derivatives showing activity against prostate (PC-3) and breast cancer (MCF-7) cells .
  • Anti-inflammatory effects : Inhibition of 15-lipoxygenase (15-LOX) via UV-Vis assays, with IC₅₀ values compared to reference inhibitors like nordihydroguaiaretic acid .

Advanced Research Questions

Q. How can solvent-free conditions improve synthesis efficiency?

  • Methodological Answer : Solvent-free protocols (e.g., using Eaton’s reagent) reduce energy consumption and purification steps. For example:

  • Yield Optimization : Reactions at 80°C achieve 90–96% yields vs. 32–51% in solvent-based systems (Table 1, ).
  • Catalyst Comparison : Eaton’s reagent outperforms FeCl₃ or AlCl₃ in cyclization efficiency due to its Brønsted acid strength .
  • Environmental Impact : Eliminating solvents like ethanol or DMF aligns with green chemistry metrics (E-factor <0.1) .

Q. How do structural modifications influence biological activity?

  • Methodological Answer :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the biphenyl moiety enhances antimicrobial activity by 2–4× compared to unsubstituted analogs .
  • Hybrid Scaffolds : Conjugating with triazoles or chalcones improves tubulin polymerization inhibition (e.g., IC₅₀ = 1.2 µM vs. 3.4 µM for parent compound) .
  • Computational Modeling : Docking studies (AutoDock Vina) reveal that the carbaldehyde group forms hydrogen bonds with 15-LOX’s catalytic iron, explaining its inhibitory potency (∆G = −9.8 kcal/mol) .

Q. How can contradictory data in synthetic protocols be resolved?

  • Methodological Answer :

  • Reaction Parameter Analysis : Compare metal-catalyzed (e.g., CuI) vs. catalyst-free methods. For example, CuI-based protocols may offer faster kinetics but introduce metal contamination, complicating pharmaceutical applications .
  • Yield Discrepancies : Catalyst-free methods often require longer reaction times (24–48 h) but avoid costly catalyst removal steps .
  • Green Chemistry Metrics : Use life-cycle assessment (LCA) to evaluate waste generation and energy use. Solvent-free methods score higher in sustainability despite marginally lower yields .

Q. What computational tools are used to predict the compound’s bioactivity?

  • Methodological Answer :

  • QSAR Models : 2D descriptors (e.g., topological polar surface area) correlate with antimicrobial logMIC values (R² = 0.82) .
  • Molecular Dynamics : Simulations (AMBER) assess binding stability to Mycobacterium tuberculosis pantothenate synthetase, identifying key residues (Arg157, His47) for inhibitor design .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = −0.5) and CYP3A4 inhibition risk, guiding toxicity studies .

Properties

Molecular Formula

C22H14N2OS

Molecular Weight

354.4 g/mol

IUPAC Name

2-(4-phenylphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde

InChI

InChI=1S/C22H14N2OS/c25-14-19-21(23-22-24(19)18-8-4-5-9-20(18)26-22)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H

InChI Key

JIEUPXTZOPMAEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C5=CC=CC=C5SC4=N3)C=O

Origin of Product

United States

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